molecular formula C8H17BrN2 B12528578 1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide CAS No. 654077-65-3

1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide

Cat. No.: B12528578
CAS No.: 654077-65-3
M. Wt: 221.14 g/mol
InChI Key: QAQGJDFUMDDSFX-UHFFFAOYSA-N
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Description

1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide is a heterocyclic compound that belongs to the pyrazolium family. This compound is characterized by a pyrazole ring substituted with a butyl group and a methyl group, and it is paired with a bromide ion. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide typically involves the alkylation of 2,3-dihydro-1H-pyrazole with butyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different pyrazolium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like chloride, iodide, and acetate can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazole and dihydropyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as ionic liquids and catalysts.

Mechanism of Action

The mechanism of action of 1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium bromide: Another ionic liquid with similar applications in chemistry and industry.

    1-Butyl-2,3-dimethylimidazolium bromide: A related compound with different substitution patterns on the imidazole ring.

Uniqueness

1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

654077-65-3

Molecular Formula

C8H17BrN2

Molecular Weight

221.14 g/mol

IUPAC Name

1-butyl-2-methyl-1,3-dihydropyrazol-1-ium;bromide

InChI

InChI=1S/C8H16N2.BrH/c1-3-4-7-10-8-5-6-9(10)2;/h5,8H,3-4,6-7H2,1-2H3;1H

InChI Key

QAQGJDFUMDDSFX-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1C=CCN1C.[Br-]

Origin of Product

United States

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